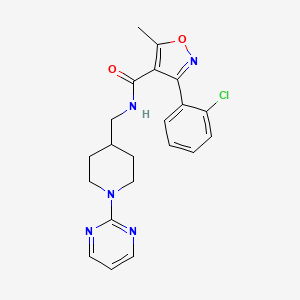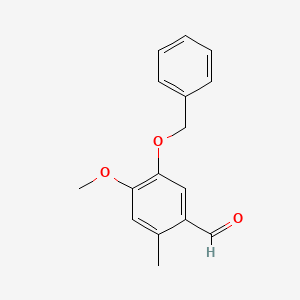![molecular formula C10H11N3O2 B2528584 5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯 CAS No. 145371-72-8](/img/structure/B2528584.png)
5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯已被证明具有抗病毒潜力。研究人员已调查其针对特定病毒的疗效,包括流感病毒和单纯疱疹病毒 (HSV)。通过抑制病毒复制或进入,该化合物可能有助于开发新型抗病毒药物 .
- 吡唑并[1,5-a]嘧啶骨架已被探索用于其抗癌特性。5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯衍生物可以选择性地靶向癌细胞,影响细胞增殖、凋亡和转移。研究人员正在研究它们作为激酶抑制剂或癌基因途径调节剂的潜力 .
- 炎症在各种疾病中起着至关重要的作用。5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯衍生物已显示出作为抗炎剂的希望。它们可能会抑制促炎细胞因子或酶,使其与类风湿性关节炎或炎症性肠病等疾病相关 .
- 神经保护化合物对于预防或减缓神经退行性变至关重要。5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯衍生物已被研究用于其在阿尔茨海默病、帕金森病和其他神经退行性疾病中的潜力。它们可能会调节神经元信号通路或减少氧化应激 .
- 研究人员已合成基于吡唑并[1,5-a]嘧啶的荧光团,包括 5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯的衍生物。这些化合物表现出可调的光物理性质,使其成为荧光成像、传感器和光电器件的宝贵工具 .
- 一些研究表明,吡唑并[1,5-a]嘧啶衍生物可能会影响葡萄糖代谢。5-甲基吡唑并[1,5-a]嘧啶-7-羧酸乙酯可能与代谢途径相互作用,可能影响胰岛素敏感性或葡萄糖稳态 .
抗病毒活性
癌症研究
抗炎剂
神经保护和神经退行性疾病
光物理应用
代谢紊乱和糖尿病
作用机制
Target of Action
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which have been found to exhibit a wide range of biological and pharmacological activities Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial activity , suggesting that their targets may include various bacterial and fungal species.
Mode of Action
Given the antimicrobial activity of related compounds , it can be inferred that this compound may interact with specific targets in microbial cells, leading to inhibition of growth or survival.
Biochemical Pathways
Related compounds have been found to exhibit diverse spectrum of biological activities , suggesting that multiple pathways could be affected.
Result of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may lead to the inhibition of microbial growth or survival.
安全和危害
生化分析
Biochemical Properties
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways that are essential for cell communication and function .
Cellular Effects
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, it can affect the metabolic pathways within the cell, altering the production and utilization of energy .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, it can modulate gene expression by interacting with transcription factors, proteins that help turn specific genes on or off . These interactions lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged inhibition of kinase activity and altered gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver damage and immune suppression . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it can be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function and behavior .
Transport and Distribution
The transport and distribution of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . For instance, the compound can be transported into the cell by organic anion transporters, which are proteins that mediate the uptake of negatively charged molecules . Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)12-9-4-5-11-13(8)9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKRLAHEUCZDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=NN21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

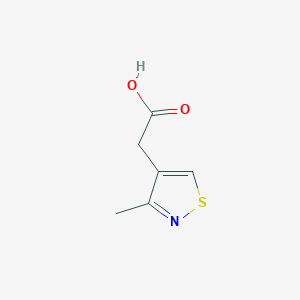
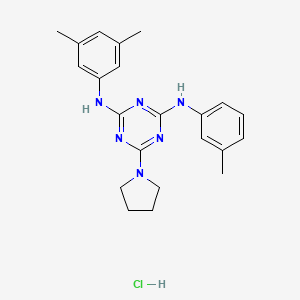
![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)
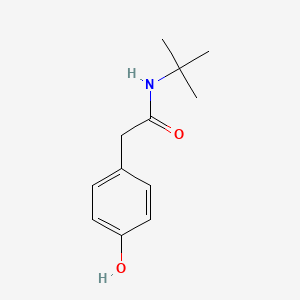

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)
![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)
